molecular formula C24H22N2O9 B1254493 [(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate

[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate

Cat. No. B1254493
M. Wt: 482.4 g/mol
InChI Key: URROGYQLXVLJJM-JVNMPXIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate is a natural product found in Streptomyces chattanoogensis with data available.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Compounds similar to “[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate” have been investigated for their potential in treating cancer. One such compound underwent specific enzymatic hydrolysis in plasma, leading to the formation of a primary amine product. This compound demonstrated high clearance and a short half-life in pharmacokinetics studies, highlighting the importance of understanding the metabolism of these compounds in drug development (Teffera et al., 2013).

Antimicrobial and Antifungal Activities

  • A study synthesized a library of compounds structurally related to the query compound and tested their antimicrobial and antifungal activities. The results indicated good to moderate activity against bacterial strains, and certain compounds were found to be effective antimycobacterial agents (Pandya et al., 2019).

Anticancer Properties

  • Research on derivatives of the query compound demonstrated their potential in treating cancer. For instance, specific compounds were synthesized and evaluated for their cytotoxicity against human breast cancer cell lines. The study found that certain derivatives had low half-maximal inhibitory concentrations, indicating potential effectiveness against breast cancer cells (Mansour et al., 2021).

Antioxidant Properties

  • In another study, derivatives of benzimidazole, which structurally relate to the query compound, were synthesized and tested for their antioxidant properties. This research found that some compounds were effective scavengers of DPPH radical, which is a measure of antioxidant activity (Kuş et al., 2008).

Synthesis and Characterization

  • The synthesis, characterization, and biological activity of various derivatives structurally similar to the query compound have been extensively studied. These compounds have shown a range of biological activities, including antimicrobial and antitumor properties, which are essential for pharmaceutical development (Uma et al., 2017).

Imaging Applications

  • Derivatives of the query compound have been used in the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for imaging Alzheimer's disease. This application demonstrates the compound's utility in diagnostic imaging and neurodegenerative disease research (Gao et al., 2018).

Electrical Memory Performance

  • The compound has applications in electrical memory performance. For example, derivatives were used in polymer systems showing nonvolatile write-once-read-many-times memory and volatile static random access memory characteristics, indicating potential use in electronic devices (Lu et al., 2015).

properties

Product Name

[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate

Molecular Formula

C24H22N2O9

Molecular Weight

482.4 g/mol

IUPAC Name

[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate

InChI

InChI=1S/C24H22N2O9/c1-9(2)23(32)35-21-17-15(20(31)22(24(21,4)33)34-10(3)27)14-16(26(17)8-25)19(30)13-11(18(14)29)6-5-7-12(13)28/h5-7,9,20-22,28,31,33H,1-4H3/t20-,21+,22+,24+/m0/s1

InChI Key

URROGYQLXVLJJM-JVNMPXIPSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C2=C([C@@H]([C@H]([C@]1(C)O)OC(=O)C)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O

Canonical SMILES

CC(C)C(=O)OC1C2=C(C(C(C1(C)O)OC(=O)C)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O

synonyms

FL 120C
FL-120C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
Reactant of Route 2
[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
Reactant of Route 3
[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
Reactant of Route 5
[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
Reactant of Route 6
[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.